
alpha-Santalene
Overview
Description
Alpha-Santalene: is a sesquiterpene hydrocarbon found predominantly in the essential oil of sandalwood (Santalum album). It is a tricyclic compound with a unique structure that contributes to the characteristic fragrance of sandalwood oil. This compound is highly valued in the perfumery and flavoring industries due to its pleasant aroma and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Santalene can be synthesized through the cyclization of farnesyl pyrophosphate (FPP) using specific enzymes. The process involves the use of santalene synthase, which catalyzes the conversion of FPP to this compound. This reaction can be carried out both in vitro and in vivo. In vitro methods involve the use of isolated enzymes, while in vivo methods utilize genetically engineered microorganisms such as Saccharomyces cerevisiae .
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological approaches. Engineered strains of Saccharomyces cerevisiae have been developed to produce this compound through fermentation processes. These strains are modified to overexpress the genes encoding santalene synthase and other enzymes involved in the mevalonate pathway, which leads to the production of FPP .
Chemical Reactions Analysis
Types of Reactions: Alpha-Santalene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form dihydro-alpha-Santalene.
Substitution: Substitution reactions can occur at the double bonds of this compound using halogens or other electrophiles.
Major Products:
Oxidation: Santalols (alpha-santalol and beta-santalol)
Reduction: Dihydro-alpha-Santalene
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Biological Properties
Alpha-santalene exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:
- Antioxidant Activity : Research indicates that this compound possesses potent antioxidant properties, which can modulate various biochemical parameters related to oxidative stress. This activity is particularly relevant in preventing cellular damage associated with cancer and other diseases .
- Antitumor Effects : Studies have shown that this compound can inhibit the growth of various cancer cell types, including breast and prostate cancer cells. Its mechanism involves the suppression of cellular proliferation and the induction of apoptosis in malignant cells .
- Neuroprotective Effects : this compound has been linked to neurotherapeutic activities, demonstrating potential in treating neurological conditions by influencing neurotransmitter systems. It may enhance memory function and exhibit anxiolytic-like effects .
Metabolic Engineering Applications
Recent advances in metabolic engineering have enabled the production of this compound using non-native hosts such as Escherichia coli:
- Production Optimization : Researchers have manipulated ribosome binding sites to enhance the production of this compound in engineered E. coli strains. For instance, one strain achieved a titer of 599 mg/L through the deletion of competing pathways .
- Transgenic Plant Systems : The moss Physcomitrella patens has been genetically modified to produce this compound at notable yields. Targeting specific enzymes within chloroplasts has resulted in improved production rates .
Applications in Pharmaceuticals
This compound's therapeutic potential extends into various pharmaceutical applications:
- Chemoprevention : The compound is being studied for its ability to prevent cancer by blocking carcinogenic pathways and inhibiting tumor growth. Its effectiveness as a chemopreventive agent makes it a candidate for further clinical studies .
- Sandalwood Oil Formulations : Due to its calming effects and ability to modulate stress responses, this compound is often incorporated into formulations aimed at reducing anxiety and promoting relaxation .
Cosmetic and Fragrance Industry
The cosmetic industry utilizes this compound for its aromatic properties and skin benefits:
- Fragrance Component : this compound contributes to the characteristic scent of sandalwood oil, making it a popular ingredient in perfumes and personal care products.
- Skin Care Products : Its antioxidant properties are leveraged in skincare formulations aimed at protecting against environmental damage and aging .
Food Industry Applications
In the food industry, this compound is recognized for its flavoring properties:
- Natural Flavoring Agent : Its pleasant aroma allows it to be used as a natural flavoring agent in various food products, enhancing sensory experiences without synthetic additives.
Case Studies
Mechanism of Action
Alpha-Santalene is often compared with other sesquiterpenes found in sandalwood oil, such as beta-Santalene, epi-beta-Santalene, and alpha-Bergamotene. These compounds share similar structures but differ in their stereochemistry and specific functional groups. This compound is unique due to its specific tricyclic structure and the position of its double bonds, which contribute to its distinct fragrance and chemical properties .
Comparison with Similar Compounds
- Beta-Santalene
- Epi-beta-Santalene
- Alpha-Bergamotene
- Squalene
Alpha-Santalene stands out due to its higher stability and more pronounced fragrance, making it a preferred choice in the perfumery and flavoring industries.
Biological Activity
Alpha-santalene is a natural sesquiterpene primarily derived from sandalwood oil, known for its diverse biological activities and potential therapeutic applications. This article explores its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its various biological activities. It belongs to the class of sesquiterpenes, which are known for their complex structures and significant pharmacological effects.
Antioxidant Properties
This compound has been shown to possess significant antioxidant capabilities. In vivo studies indicate that sandalwood oil, which contains this compound, modulates various biochemical parameters associated with oxidative stress. Parameters such as serum aminotransferases and superoxide dismutase levels were significantly improved in models subjected to oxidative stress .
Anti-inflammatory Effects
Sandalwood oil has also been noted for its anti-inflammatory properties. The modulation of inflammatory pathways suggests that this compound may play a role in reducing inflammation-related conditions. This effect is particularly relevant in neurological contexts where oxidative stress and inflammation are prevalent .
Anticancer Activity
Case Study: Breast Cancer Research
Alpha-santalol has been investigated for its anticancer properties, particularly in breast cancer models. It was found to inhibit the growth of malignant cells regardless of estrogen receptor status. This suggests that this compound may similarly affect cancer cell viability and migration through mechanisms involving key signaling pathways such as β-catenin .
Cancer Type | Mechanism of Action | Reference |
---|---|---|
Breast Cancer | Inhibition of cell growth and migration | Chen et al., 2024 |
Metabolic Engineering for Production
Recent advancements in metabolic engineering have facilitated the production of this compound in non-native hosts such as Escherichia coli. By optimizing ribosome binding sites (RBS) and manipulating metabolic pathways, researchers have achieved significant yields of this compound, enhancing its availability for research and therapeutic use .
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for identifying and quantifying alpha-santalene in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard, but researchers must optimize parameters (e.g., column type, temperature gradients) to resolve this compound from co-eluting terpenes like beta-santalene. Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects. For essential oil studies, confirm peak assignments with pure reference standards and retention indices .
Q. How can researchers verify the biosynthetic pathway of this compound in plant or microbial systems?
Use isotopic labeling (e.g., -mevalonate) to trace precursor incorporation. Combine gene knockout/knockdown experiments in model organisms (e.g., Saccharomyces cerevisiae) with heterologous expression of putative santalene synthases. Validate enzyme activity via in vitro assays with farnesyl pyrophosphate (FPP) and measure products using GC-MS or NMR .
Q. What are the critical factors in designing reproducible experiments for this compound extraction?
Standardize plant tissue collection (developmental stage, time of day), solvent systems (e.g., hexane vs. supercritical CO), and storage conditions (temperature, light exposure). Include biological and technical replicates to account for natural variability and analytical error. Report extraction yields as mean ± standard deviation with sample size justification .
Advanced Research Questions
Q. How can metabolic engineering resolve low this compound yields in heterologous hosts like yeast or E. coli?
Address rate-limiting steps by:
- Overexpressing FPP synthase and downregulating competing pathways (e.g., ergosterol biosynthesis in yeast).
- Optimizing co-factor supply (e.g., NADPH for cytochrome P450 enzymes in oxidation steps).
- Using dynamic regulation (e.g., temperature-inducible promoters) to decouple growth and production phases . Validate using flux balance analysis and -metabolic flux profiling .
Q. What statistical approaches are appropriate for analyzing contradictory data on this compound’s ecological or pharmacological effects?
Apply mixed-effects models to account for nested variables (e.g., plant genotype, environmental conditions). Use meta-analysis to aggregate studies, but assess heterogeneity with I statistics. For in vitro bioassays, report effect sizes with confidence intervals rather than relying solely on p-values .
Q. How should researchers design sampling plans to minimize bias in this compound concentration studies?
Implement stratified random sampling based on ecological gradients (e.g., soil nutrients, light exposure). Calculate sample size using power analysis (α=0.05, β=0.2) to detect biologically relevant differences. For GC-MS data, include quality control samples (blanks, replicates) to quantify limits of detection/quantification (LOD/LOQ) .
Q. What strategies improve the fidelity of this compound synthase enzyme kinetics studies?
- Use purified FPP substrates with ≥95% purity (verified via HPLC).
- Conduct assays under initial velocity conditions (≤10% substrate depletion).
- Account for terpene volatility by including organic traps (e.g., hexane overlays).
- Validate kinetic parameters (e.g., , ) with orthogonal methods like isothermal titration calorimetry .
Q. Methodological and Reporting Standards
Q. How should researchers document this compound-related methods for reproducibility?
Follow the "Experimental" section guidelines from Beilstein Journal of Organic Chemistry:
- Detail instrument models, software versions, and calibration protocols.
- For novel compounds, provide NMR spectra (δ values, coupling constants) and high-resolution mass spectra.
- Deposit raw chromatograms and kinetic datasets in public repositories (e.g., Zenodo) .
Q. What ethical considerations apply to field studies involving this compound-producing endangered plants (e.g., Santalum album)?
- Obtain permits for genetic resource access under the Nagoya Protocol.
- Collaborate with local communities to ensure equitable benefit-sharing.
- Use non-destructive sampling (e.g., leaf clippings instead of bark stripping) .
Q. How can researchers structure discussions to address non-significant results in this compound bioactivity studies?
Acknowledge limitations (e.g., low statistical power, compound volatility) and propose mechanistic follow-ups (e.g., prodrug formulations to enhance stability). Use counterfactual analysis: "If bioactivity were observed, it would suggest..." to maintain scholarly rigor .
Q. Tables
Table 1. Key Enzymes in this compound Biosynthesis
Table 2. Common Pitfalls in this compound Research
Properties
CAS No. |
512-61-8 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(6R,7S)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13?,14+,15?/m1/s1 |
InChI Key |
KWFJIXPIFLVMPM-MFEYBKIZSA-N |
SMILES |
CC(=CCCC1(C2CC3C1(C3C2)C)C)C |
Isomeric SMILES |
CC(=CCC[C@]1(C2C[C@H]3C1(C3C2)C)C)C |
Canonical SMILES |
CC(=CCCC1(C2CC3C1(C3C2)C)C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
512-61-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-santalene beta-santalene |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.